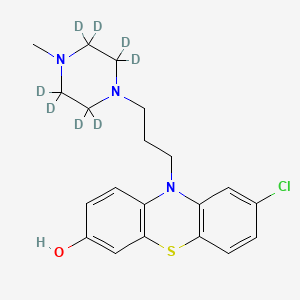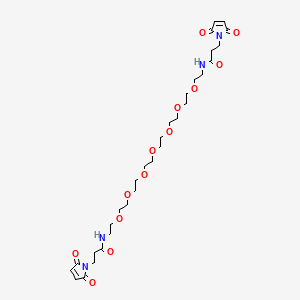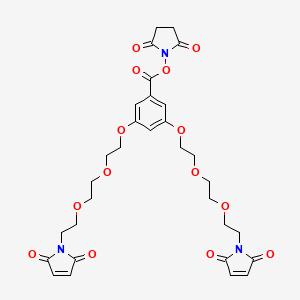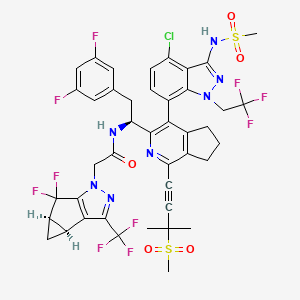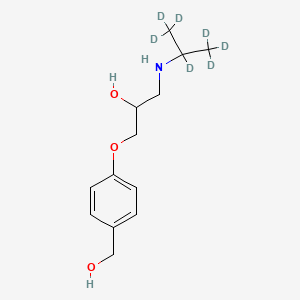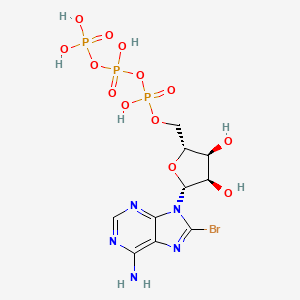
8-Bromo-ATP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-ATP typically involves the bromination of adenosine triphosphate. The process begins with the protection of the hydroxyl groups of ATP, followed by the selective bromination at the 8th position of the adenine ring. The final step involves deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 95% .
化学反応の分析
Types of Reactions: 8-Bromo-ATP undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as thiols or amines under mild conditions.
Hydrolysis: Catalyzed by specific phosphatases under physiological conditions.
Major Products:
8-Bromo-ADP and 8-Bromo-AMP: Resulting from hydrolysis.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
科学的研究の応用
8-Bromo-ATP is extensively used in various fields of scientific research:
Chemistry: As a tool to study enzyme kinetics and ATP-binding sites.
Biology: To investigate cellular signaling pathways, particularly those involving purinergic receptors.
Medicine: Research on its cytotoxic effects on cancer cells, particularly multiple myeloma.
Industry: Utilized in the development of biosensors and diagnostic assays.
作用機序
8-Bromo-ATP exerts its effects primarily by acting as an agonist for purinergic receptors, particularly P2X receptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of ion channels, resulting in the influx of calcium ions and subsequent cellular responses. This mechanism is crucial for various physiological processes, including neurotransmission and muscle contraction .
類似化合物との比較
- 8-Bromo-adenosine diphosphate (8-Bromo-ADP)
- 8-Bromo-adenosine monophosphate (8-Bromo-AMP)
- 8-Bromo-cyclic adenosine monophosphate (8-Bromo-cAMP)
Comparison: 8-Bromo-ATP is unique due to its triphosphate group, which allows it to participate in phosphorylation reactions and act as a substrate for kinases. In contrast, 8-Bromo-ADP and 8-Bromo-AMP lack this triphosphate group, limiting their roles to signaling and regulatory functions. 8-Bromo-cAMP, on the other hand, is primarily involved in cyclic AMP-dependent signaling pathways .
特性
分子式 |
C10H15BrN5O13P3 |
|---|---|
分子量 |
586.08 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15BrN5O13P3/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
VPAHIVDZXBLTTM-UUOKFMHZSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


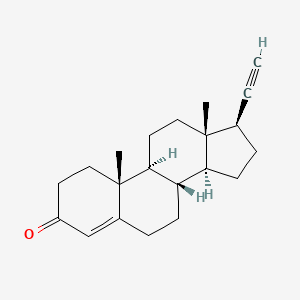
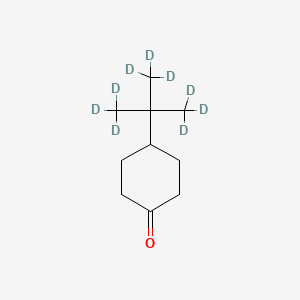
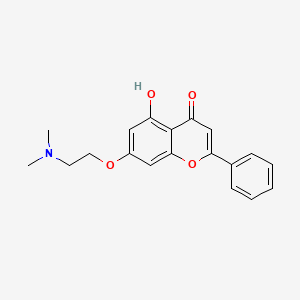
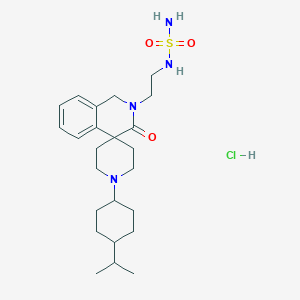
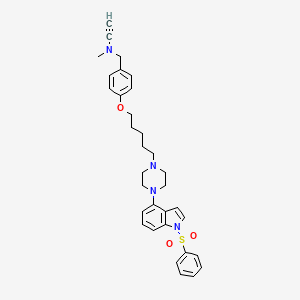
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)
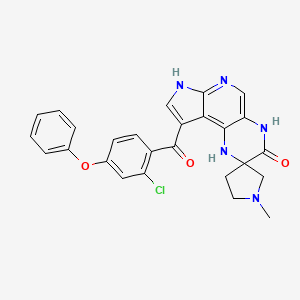
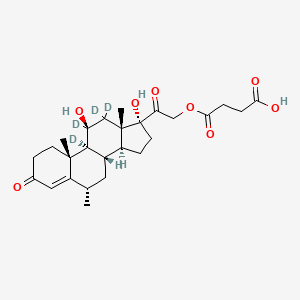
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
